molecular formula C9H9ClF2S B8078884 2-Chloro-1,3-difluoro-5-propan-2-ylsulfanylbenzene

2-Chloro-1,3-difluoro-5-propan-2-ylsulfanylbenzene

Cat. No.: B8078884
M. Wt: 222.68 g/mol
InChI Key: LPLJIUQHGOOSBT-UHFFFAOYSA-N
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Description

2-Chloro-1,3-difluoro-5-propan-2-ylsulfanylbenzene is an organic compound with a complex structure that includes chlorine, fluorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-difluoro-5-propan-2-ylsulfanylbenzene typically involves multiple steps, starting from simpler precursor compounds. One common method involves the chlorination and fluorination of a benzene derivative, followed by the introduction of a propan-2-ylsulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-difluoro-5-propan-2-ylsulfanylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

2-Chloro-1,3-difluoro-5-propan-2-ylsulfanylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-1,3-difluoro-5-propan-2-ylsulfanylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chloro-1,3-difluorobenzene: Similar in structure but with a bromine atom instead of a propan-2-ylsulfanyl group.

    4-Chloro-2,6-difluorobromobenzene: Another related compound with different halogen substitutions.

Uniqueness

2-Chloro-1,3-difluoro-5-propan-2-ylsulfanylbenzene is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

2-chloro-1,3-difluoro-5-propan-2-ylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2S/c1-5(2)13-6-3-7(11)9(10)8(12)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLJIUQHGOOSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC(=C(C(=C1)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)SC1=CC(=C(C(=C1)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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